molecular formula C4H6ClNO2 B13812783 Cyclopropanecarboxylic acid,1-amino-2-chloro-,(1s-trans)-(9ci)

Cyclopropanecarboxylic acid,1-amino-2-chloro-,(1s-trans)-(9ci)

Cat. No.: B13812783
M. Wt: 135.55 g/mol
InChI Key: VDXLZOGWWLSTTC-ZAFYKAAXSA-N
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Description

Cyclopropanecarboxylic acid,1-amino-2-chloro-,(1s-trans)-(9ci) is a chemical compound with a unique structure that includes a cyclopropane ring, a carboxylic acid group, an amino group, and a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropanecarboxylic acid,1-amino-2-chloro-,(1s-trans)-(9ci) typically involves the following steps:

    Formation of the Cyclopropane Ring: This can be achieved through the reaction of an alkene with a carbene precursor under specific conditions.

    Introduction of the Carboxylic Acid Group: This step involves the oxidation of a suitable precursor to introduce the carboxylic acid functionality.

    Amination and Chlorination:

Industrial Production Methods

In an industrial setting, the production of Cyclopropanecarboxylic acid,1-amino-2-chloro-,(1s-trans)-(9ci) may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Cyclopropanecarboxylic acid,1-amino-2-chloro-,(1s-trans)-(9ci) can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form different derivatives.

    Reduction: The amino group can be reduced to form amines.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) and alkoxide ions (RO-) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce amines.

Scientific Research Applications

Cyclopropanecarboxylic acid,1-amino-2-chloro-,(1s-trans)-(9ci) has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies related to enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclopropanecarboxylic acid,1-amino-2-chloro-,(1s-trans)-(9ci) involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity and function. The specific pathways involved depend on the context of its use, such as in biological systems or chemical reactions.

Comparison with Similar Compounds

Cyclopropanecarboxylic acid,1-amino-2-chloro-,(1s-trans)-(9ci) can be compared with other similar compounds, such as:

    Cyclopropanecarboxylic acid derivatives: These compounds share the cyclopropane ring and carboxylic acid group but differ in other substituents.

    Amino acid derivatives: Compounds with amino and carboxylic acid groups but different ring structures.

    Chlorinated organic compounds: Compounds with chlorine atoms but different core structures.

Properties

Molecular Formula

C4H6ClNO2

Molecular Weight

135.55 g/mol

IUPAC Name

(1S,2S)-1-amino-2-chlorocyclopropane-1-carboxylic acid

InChI

InChI=1S/C4H6ClNO2/c5-2-1-4(2,6)3(7)8/h2H,1,6H2,(H,7,8)/t2-,4+/m0/s1

InChI Key

VDXLZOGWWLSTTC-ZAFYKAAXSA-N

Isomeric SMILES

C1[C@@H]([C@]1(C(=O)O)N)Cl

Canonical SMILES

C1C(C1(C(=O)O)N)Cl

Origin of Product

United States

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